An In-depth Technical Guide to Bis(ethylcyclopentadienyl)chromium (CAS 55940-03-9)
An In-depth Technical Guide to Bis(ethylcyclopentadienyl)chromium (CAS 55940-03-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(ethylcyclopentadienyl)chromium, also known as 1,1'-Diethylchromocene, a significant organometallic compound with diverse applications in catalysis and materials science. This document consolidates critical information on its chemical and physical properties, provides a representative synthesis protocol, and explores its key applications, particularly in polymerization and thin-film deposition. Furthermore, it delves into the safety and handling procedures required for this reactive compound, offering a valuable resource for researchers and professionals in the field.
Introduction
Bis(ethylcyclopentadienyl)chromium, with the chemical formula C₁₄H₁₈Cr, is a member of the metallocene family, a class of organometallic compounds characterized by a central metal atom sandwiched between two cyclopentadienyl rings.[1][2] The ethyl substituents on the cyclopentadienyl rings modify the electronic and steric properties of the molecule compared to its parent compound, chromocene, influencing its reactivity and solubility.[3] This guide aims to provide a detailed technical resource on the core properties and applications of this versatile chromium compound.
Physicochemical Properties
Bis(ethylcyclopentadienyl)chromium is a red liquid at room temperature, a key physical distinction from the solid state of its parent compound, chromocene.[4] Its solubility in common organic solvents is a crucial parameter for its application in various chemical processes.[5][6]
Table 1: Key Physicochemical Properties of Bis(ethylcyclopentadienyl)chromium
| Property | Value | Reference(s) |
| CAS Number | 55940-03-9 | [1] |
| Molecular Formula | C₁₄H₁₈Cr | [1] |
| Molecular Weight | 238.29 g/mol | [1] |
| Appearance | Red liquid | [4] |
| Density | 1.15 g/mL at 25 °C | [1] |
| Boiling Point | 95-98 °C | |
| Solubility | Soluble in common organic solvents. | [5] |
Synthesis and Characterization
While Bis(ethylcyclopentadienyl)chromium is commercially available, understanding its synthesis is crucial for researchers. A general and effective method for the synthesis of metallocenes involves the reaction of a metal halide with a cyclopentadienyl anion.
Representative Synthesis Protocol
Reaction: 2 EtC₅H₄Na + CrCl₂ → (EtC₅H₄)₂Cr + 2 NaCl
Materials:
-
Ethylcyclopentadiene
-
Sodium hydride (NaH)
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Sodium Ethylcyclopentadienide: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of sodium hydride in anhydrous THF is cooled to 0 °C. Ethylcyclopentadiene is added dropwise to the suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete formation of sodium ethylcyclopentadienide.
-
Reaction with Chromium(II) Chloride: In a separate Schlenk flask, anhydrous chromium(II) chloride is suspended in anhydrous THF. The freshly prepared solution of sodium ethylcyclopentadienide is then slowly added to the CrCl₂ suspension at room temperature.
-
Reaction and Work-up: The reaction mixture is stirred overnight at room temperature. The solvent is then removed under vacuum.
-
Purification: The residue is extracted with anhydrous hexane. The hexane solution is filtered to remove sodium chloride and any other insoluble impurities. The filtrate is then concentrated under vacuum to yield Bis(ethylcyclopentadienyl)chromium as a red liquid. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra would be expected to show signals corresponding to the ethyl groups and the cyclopentadienyl rings. The symmetry of the molecule would influence the number and multiplicity of the signals.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and cyclopentadienyl groups.[4][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of ethyl and cyclopentadienyl ligands.[10][11][12][13][14]
Applications
The primary applications of Bis(ethylcyclopentadienyl)chromium lie in the fields of catalysis and materials science, particularly in polymerization and thin-film deposition.
Polymerization Catalyst
Chromocene-based catalysts, including Bis(ethylcyclopentadienyl)chromium, are known to be effective in the polymerization of olefins, particularly ethylene.[2]
Workflow for Ethylene Polymerization:
Caption: General workflow for ethylene polymerization using a supported Bis(ethylcyclopentadienyl)chromium catalyst.
The mechanism typically involves the reaction of the chromium complex with a support material, such as silica, to form active catalytic sites. These sites then coordinate with ethylene monomers, leading to the growth of polyethylene chains. The ethyl groups on the cyclopentadienyl ligands can influence the activity and selectivity of the catalyst.
Chemical Vapor Deposition (CVD) Precursor
Bis(ethylcyclopentadienyl)chromium is a volatile organometallic compound, making it a suitable precursor for the deposition of chromium-containing thin films via Chemical Vapor Deposition (CVD).[1][2][15] This technique is crucial for the fabrication of various electronic and protective coatings.
CVD Process Overview:
Caption: Schematic of a typical CVD process using Bis(ethylcyclopentadienyl)chromium as a precursor.
In a typical CVD process, the precursor is vaporized and transported into a reaction chamber containing a heated substrate. The precursor then thermally decomposes on the substrate surface, leading to the formation of a thin film. The properties of the resulting film, such as its composition and morphology, can be controlled by adjusting process parameters like temperature, pressure, and precursor flow rate.[16][17] The thermal decomposition of the precursor is a critical step, and understanding its mechanism is essential for controlling the film properties.[5][11][14][15][18][19][20]
Reactivity
The reactivity of Bis(ethylcyclopentadienyl)chromium is largely dictated by the electron-rich nature of the chromium center and the cyclopentadienyl ligands.
-
Reaction with Electrophiles: The cyclopentadienyl rings can undergo electrophilic substitution reactions, although the reactivity is influenced by the central metal atom.[21][22]
-
Reaction with Nucleophiles: The chromium center can be susceptible to attack by nucleophiles, potentially leading to ligand displacement reactions.[21][22][23][24]
-
Oxidation: The chromium(II) center can be oxidized to higher oxidation states.
Safety and Handling
Bis(ethylcyclopentadienyl)chromium is a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 2: Hazard and Safety Information
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Pyrophoric Liquid | 🔥 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P222: Do not allow contact with air. P231+P232: Handle under inert gas. Protect from moisture. |
| Acute Toxicity (Oral, Dermal, Inhalation) | ☠️ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin and Eye Irritation | ❗️ | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Due to its pyrophoric nature, this compound can ignite spontaneously on contact with air. It is also acutely toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, must be worn at all times.
Conclusion
Bis(ethylcyclopentadienyl)chromium is a valuable organometallic compound with established and emerging applications in catalysis and materials science. Its unique physical and chemical properties, stemming from the ethyl-substituted cyclopentadienyl ligands, make it a versatile tool for researchers. A thorough understanding of its synthesis, properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in scientific and industrial settings.
References
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